4-(1H-Pyrrol-1-yl)benzene-1,2-diamine
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Overview
Description
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H11N3. It is a derivative of benzene, where the benzene ring is substituted with a pyrrole ring at the para position and two amino groups at the ortho positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-1-yl)benzene-1,2-diamine typically involves the reaction of 1H-pyrrole with 1,2-diaminobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and to minimize production costs .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amines, partially hydrogenated products.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Pyrrol-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of amino groups.
2-(1H-Pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: Contains a pyrrole ring and multiple hydroxyl groups.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-trimethylbenzene: Substituted with methyl groups on both the pyrrole and benzene rings.
Uniqueness
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine is unique due to its combination of a pyrrole ring and two amino groups on the benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-pyrrol-1-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H11N3/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,11-12H2 |
InChI Key |
MOSNPLWBAWHPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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